Randomized Phase 3 First-Line PFS Superiority Over Gefitinib: Limertinib Doubles Median PFS
In a multicenter, randomized, double-blind, double-dummy Phase 3 trial (N=337), limertinib (80 mg BID) demonstrated a statistically significant and clinically meaningful improvement in median progression-free survival compared with gefitinib (250 mg QD) as first-line treatment for EGFR-mutated (exon 19 deletion or L858R) NSCLC [1]. Independent central review (ICR)-assessed median PFS was 20.7 months (95% CI 15.2–22.1) for limertinib versus 9.7 months (95% CI 8.3–11.1) for gefitinib, corresponding to a hazard ratio of 0.44 (95% CI 0.34–0.58; p<0.0001), representing a 56% reduction in the risk of disease progression or death [1]. This finding is consistent with the established superiority of third-generation over first-generation EGFR TKIs but provides the only randomized evidence specifically for limertinib in the first-line setting.
| Evidence Dimension | Median ICR-assessed progression-free survival (PFS) |
|---|---|
| Target Compound Data | 20.7 months (95% CI 15.2–22.1) |
| Comparator Or Baseline | Gefitinib: 9.7 months (95% CI 8.3–11.1) |
| Quantified Difference | 11.0 months absolute difference; HR 0.44 (95% CI 0.34–0.58, p<0.0001); 56% risk reduction |
| Conditions | Phase 3 multicenter, randomized, double-blind, double-dummy trial; 56 hospitals in China; patients with EGFR-sensitizing mutations (exon 19 del or L858R); limertinib 80 mg BID vs gefitinib 250 mg QD; primary endpoint ICR-assessed PFS |
Why This Matters
Procurement for clinical research in first-line EGFR-mutated NSCLC can be anchored to randomized Phase 3 evidence showing limertinib's median PFS is more than double that of gefitinib, an effect size that directly informs clinical trial design and benchmarking against other third-generation agents lacking such randomized data.
- [1] Shi Y, et al. Efficacy and safety of limertinib versus gefitinib as first-line treatment for locally advanced or metastatic non-small-cell lung cancer with EGFR-sensitising mutation: a randomised, double-blind, double-dummy, phase 3 trial. Lancet Respir Med. 2025;13(8):677-686. doi:10.1016/S2213-2600(25)00121-3 View Source
